1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole
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Overview
Description
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole is a heterocyclic compound with the molecular formula C₁₁H₁₂N₂. It is a derivative of benzimidazole, featuring a fused pyridine ring. This compound has garnered interest due to its potential biological activities, including antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Formation of reduced analogs.
Substitution: Introduction of different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antibacterial properties against both Gram-positive and Gram-negative bacteria.
Medicine: Potential use as an antibiotic due to its efficacy against resistant bacterial strains.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole involves its interaction with bacterial cell components, leading to the inhibition of essential processes. The compound targets specific enzymes and pathways critical for bacterial survival, thereby exerting its antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]benzimidazole: Another derivative with similar antibacterial properties.
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
Uniqueness
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole is unique due to its enhanced activity against Gram-negative bacteria compared to other derivatives. This makes it a promising candidate for developing new antibiotics .
Properties
IUPAC Name |
1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-6-10-9(5-1)12-11-7-3-4-8-13(10)11/h1-2,5-6H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDDBWGHEWTMDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC3=CC=CC=C32)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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